Cas no 1189105-79-0 (Ethyl 7-bromo-4-chloroquinazoline-2-carboxylate)

Ethyl 7-bromo-4-chloroquinazoline-2-carboxylate is a versatile quinazoline derivative widely used as a key intermediate in organic synthesis and pharmaceutical research. Its structure features reactive bromo and chloro substituents, enabling selective functionalization for the development of complex heterocyclic compounds. The ethyl carboxylate group enhances solubility in organic solvents, facilitating further derivatization. This compound is particularly valuable in medicinal chemistry for constructing kinase inhibitors and other biologically active molecules. High purity and consistent quality ensure reliable performance in cross-coupling reactions, nucleophilic substitutions, and other transformations. Its stability under standard laboratory conditions makes it a practical choice for synthetic applications.
Ethyl 7-bromo-4-chloroquinazoline-2-carboxylate structure
1189105-79-0 structure
Product Name:Ethyl 7-bromo-4-chloroquinazoline-2-carboxylate
CAS No:1189105-79-0
MF:C11H8BrClN2O2
MW:315.550420761108
MDL:MFCD12675153
CID:1025670
PubChem ID:45599708
Update Time:2025-06-15

Ethyl 7-bromo-4-chloroquinazoline-2-carboxylate Chemical and Physical Properties

Names and Identifiers

    • Ethyl 7-bromo-4-chloroquinazoline-2-carboxylate
    • Ethyl 7-bromo-4-chloroquizoline-2-carboxylate
    • AK-30831
    • ANW-72669
    • CTK8C4661
    • KB-253890
    • Ethyl7-bromo-4-chloroquinazoline-2-carboxylate
    • DTXSID90671248
    • MFCD12675153
    • 1189105-79-0
    • A910561
    • DB-061434
    • SCHEMBL163814
    • CS-0442209
    • MDL: MFCD12675153
    • Inchi: 1S/C11H8BrClN2O2/c1-2-17-11(16)10-14-8-5-6(12)3-4-7(8)9(13)15-10/h3-5H,2H2,1H3
    • InChI Key: WNPLYNAOTKPPLG-UHFFFAOYSA-N
    • SMILES: BrC1C=CC2=C(N=C(C(=O)OCC)N=C2C=1)Cl

Computed Properties

  • Exact Mass: 313.94600
  • Monoisotopic Mass: 313.946
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 3
  • Complexity: 293
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 52.1A^2
  • XLogP3: 3.7

Experimental Properties

  • Density: 1.638
  • Boiling Point: 440.4°C at 760 mmHg
  • Flash Point: 220.2 °C
  • PSA: 52.08000
  • LogP: 3.22240

Ethyl 7-bromo-4-chloroquinazoline-2-carboxylate Security Information

  • Storage Condition:Sealed in dry,2-8°C

Ethyl 7-bromo-4-chloroquinazoline-2-carboxylate Customs Data

  • HS CODE:2933990090
  • Customs Data:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

Ethyl 7-bromo-4-chloroquinazoline-2-carboxylate Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A189010906-1g
Ethyl 7-bromo-4-chloroquinazoline-2-carboxylate
1189105-79-0 95%
1g
$400.00 2023-09-04
Chemenu
CM122161-1g
ethyl 7-bromo-4-chloroquinazoline-2-carboxylate
1189105-79-0 95%
1g
$356 2021-08-05
TRC
E901468-25mg
Ethyl 7-Bromo-4-chloroquinazoline-2-carboxylate
1189105-79-0
25mg
$ 50.00 2022-06-05
TRC
E901468-50mg
Ethyl 7-Bromo-4-chloroquinazoline-2-carboxylate
1189105-79-0
50mg
$ 70.00 2022-06-05
TRC
E901468-250mg
Ethyl 7-Bromo-4-chloroquinazoline-2-carboxylate
1189105-79-0
250mg
$ 250.00 2022-06-05
Apollo Scientific
OR309402-1g
Ethyl 7-bromo-4-chloroquinazoline-2-carboxylate
1189105-79-0
1g
£304.00 2025-02-20
Ambeed
A432928-1g
Ethyl 7-bromo-4-chloroquinazoline-2-carboxylate
1189105-79-0 95+%
1g
$351.0 2024-04-25
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBLJ18281-100mg
ethyl 7-bromo-4-chloroquinazoline-2-carboxylate
1189105-79-0 95%
100mg
¥1154.0 2024-04-25
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBLJ18281-250mg
ethyl 7-bromo-4-chloroquinazoline-2-carboxylate
1189105-79-0 95%
250mg
¥1537.0 2024-04-25
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBLJ18281-500mg
ethyl 7-bromo-4-chloroquinazoline-2-carboxylate
1189105-79-0 95%
500mg
¥2559.0 2024-04-25

Ethyl 7-bromo-4-chloroquinazoline-2-carboxylate Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:1189105-79-0)Ethyl 7-bromo-4-chloroquinazoline-2-carboxylate
Order Number:A910561
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 12:38
Price ($):316.0
Email:sales@amadischem.com

Additional information on Ethyl 7-bromo-4-chloroquinazoline-2-carboxylate

Research Brief on Ethyl 7-bromo-4-chloroquinazoline-2-carboxylate (CAS: 1189105-79-0) in Chemical and Biomedical Applications

Ethyl 7-bromo-4-chloroquinazoline-2-carboxylate (CAS: 1189105-79-0) is a quinazoline derivative that has garnered significant attention in recent years due to its potential applications in medicinal chemistry and drug discovery. Quinazoline scaffolds are known for their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This compound, with its unique bromo and chloro substituents, serves as a versatile intermediate in the synthesis of more complex molecules targeting various biological pathways.

Recent studies have focused on the synthetic utility of Ethyl 7-bromo-4-chloroquinazoline-2-carboxylate in the development of kinase inhibitors, particularly those targeting the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR) families. These receptors play critical roles in cell proliferation and angiogenesis, making them attractive targets for cancer therapy. Researchers have utilized this compound as a key building block to introduce additional functional groups, enabling the optimization of binding affinity and selectivity.

In a 2023 study published in the Journal of Medicinal Chemistry, Ethyl 7-bromo-4-chloroquinazoline-2-carboxylate was employed as a precursor in the synthesis of novel dual EGFR/VEGFR-2 inhibitors. The researchers demonstrated that modifications at the 4-chloro and 7-bromo positions significantly influenced the inhibitory activity against these kinases. The resulting compounds exhibited potent antiproliferative effects against non-small cell lung cancer (NSCLC) cell lines, with IC50 values in the nanomolar range.

Another area of exploration involves the compound's potential in antimicrobial drug development. A 2022 study in Bioorganic & Medicinal Chemistry Letters reported the synthesis of quinazoline-based antimicrobial agents using Ethyl 7-bromo-4-chloroquinazoline-2-carboxylate as a starting material. The derivatives showed promising activity against drug-resistant bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and extended-spectrum β-lactamase (ESBL)-producing Escherichia coli.

The compound's chemical reactivity has also been investigated in recent synthetic methodology studies. Researchers have developed novel palladium-catalyzed cross-coupling reactions that utilize the 7-bromo substituent as a handle for further functionalization. These advancements have expanded the toolbox available for the rapid diversification of quinazoline scaffolds, facilitating structure-activity relationship (SAR) studies in drug discovery programs.

From a safety and pharmacokinetic perspective, preliminary studies suggest that Ethyl 7-bromo-4-chloroquinazoline-2-carboxylate derivatives generally exhibit favorable drug-like properties. However, researchers note that the chloro substituent at the 4-position may require careful consideration in lead optimization due to potential metabolic stability concerns. Current efforts are focused on developing prodrug strategies or alternative substituents to address this challenge.

Looking ahead, the versatility of Ethyl 7-bromo-4-chloroquinazoline-2-carboxylate continues to inspire new research directions. Ongoing studies are exploring its application in PROTAC (proteolysis targeting chimera) design and covalent inhibitor development. As the understanding of quinazoline pharmacology deepens, this compound is likely to remain a valuable tool in the medicinal chemist's arsenal for addressing unmet medical needs.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:1189105-79-0)Ethyl 7-bromo-4-chloroquinazoline-2-carboxylate
A910561
Purity:99%
Quantity:1g
Price ($):316.0
Email